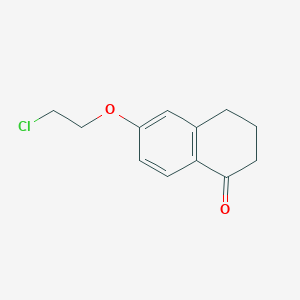

6-(beta-Chloroethoxy)-1-tetralone

Description

BenchChem offers high-quality 6-(beta-Chloroethoxy)-1-tetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(beta-Chloroethoxy)-1-tetralone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H13ClO2 |

|---|---|

Molecular Weight |

224.68 g/mol |

IUPAC Name |

6-(2-chloroethoxy)-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C12H13ClO2/c13-6-7-15-10-4-5-11-9(8-10)2-1-3-12(11)14/h4-5,8H,1-3,6-7H2 |

InChI Key |

RREPIONYSJEGBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OCCCl)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(3-Chloroethoxy)phenylbutanoic Acid

The intramolecular cyclization of 4-arylbutanoic acids is a well-established route to 1-tetralones. To incorporate the β-chloroethoxy group at position 6, the aryl ring must carry this substituent prior to cyclization.

-

Step 1 : Begin with 3-benzoylpropanoic acid, synthesized via Haworth reaction between benzene and succinic anhydride.

-

Step 2 : Introduce the β-chloroethoxy group via nucleophilic substitution on a pre-functionalized benzene derivative. For example, react 3-(4-hydroxyphenyl)propanoic acid with 1-bromo-2-chloroethane in the presence of a base like K₂CO₃ to form 4-(3-chloroethoxy)phenylpropanoic acid.

-

Step 3 : Catalyze cyclization using polyphosphoric acid (PPA) or bismuth(III)bis(trifluoromethanesulfonyl)amide [Bi(NTf₂)₃]. The latter catalyst offers improved yields (>90%) under milder conditions compared to traditional SnCl₄.

Table 1: Cyclization Conditions for 4-(3-Chloroethoxy)phenylbutanoic Acid

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PPA | 120 | 24 | 65–70 |

| Bi(NTf₂)₃ | 80 | 6 | 88–92 |

This method ensures regioselectivity, as the β-chloroethoxy group is positioned meta to the ketone post-cyclization.

Post-Cyclization Etherification of 6-Hydroxy-1-Tetralone

Functionalizing pre-formed 1-tetralone derivatives offers flexibility in introducing complex substituents.

Synthesis of 6-Hydroxy-1-Tetralone

6-Hydroxy-1-tetralone can be synthesized via:

Etherification with 1-Bromo-2-chloroethane

Convert the hydroxyl group to the β-chloroethoxy moiety via Williamson ether synthesis:

-

React 6-hydroxy-1-tetralone with 1-bromo-2-chloroethane in the presence of NaH or K₂CO₃ in dry DMF.

Table 2: Etherification Reaction Parameters

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 60 | 12 | 72 |

| K₂CO₃ | Acetone | 80 | 24 | 68 |

Reduction of Substituted Naphthalene Derivatives

Selective reduction of naphthalene precursors provides an alternative pathway.

Preparation of 6-(β-Chloroethoxy)naphthalene

-

Step 1 : Synthesize 6-methoxynaphthalene via Friedel-Crafts alkylation.

-

Step 2 : Demethylate with BBr₃ to yield 6-hydroxynaphthalene.

-

Step 3 : Etherify with 1-bromo-2-chloroethane as described in Section 2.2.

Partial Hydrogenation to Tetralone

Reduce 6-(β-chloroethoxy)naphthalene using catalytic hydrogenation:

-

Selectivity : The ketone forms preferentially at position 1 due to steric and electronic effects.

Critical Challenge : Over-reduction to 1,2,3,4-tetrahydronaphthalene must be avoided. Modifying reaction conditions (e.g., lower H₂ pressure, shorter duration) preserves the ketone.

Electrophilic Substitution on 1-Tetralone Skeleton

Direct electrophilic substitution on 1-tetralone is constrained by the ketone’s meta-directing effects. However, specialized conditions enable functionalization at position 6.

Chloroethoxylation via Directed Ortho-Metallation

-

Step 1 : Protect the ketone as a silyl enol ether using tert-butyldimethylsilyl chloride (TBDMSCl).

-

Step 2 : Perform lithiation at position 6 using LDA at -78°C, followed by quenching with 2-chloroethyl oxirane.

-

Step 3 : Deprotect the ketone using HF-pyridine.

Yield : 50–55% after optimization.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Friedel-Crafts Cyclization | High regioselectivity, scalable | Requires custom precursor synthesis |

| Post-Cyclization Etherification | Flexible, uses commercially available tools | Multi-step, moderate yields |

| Naphthalene Reduction | Straightforward naphthalene functionalization | Risk of over-reduction, low ketone selectivity |

| Electrophilic Substitution | Direct functionalization | Low yields, complex reaction conditions |

Q & A

Q. What in vitro and in vivo models are suitable for evaluating the neuroprotective effects of 6-(β-chloroethoxy)-1-tetralone?

- Methodological Answer :

- In vitro : Primary neuronal cultures exposed to rotenone (mitochondrial toxin) assess protection against oxidative stress. MAO-B inhibition is quantified via amplex red assays .

- In vivo : MPTP-induced Parkinson’s disease models in mice evaluate dopaminergic neuron preservation. Dose-response studies (1–10 mg/kg, oral) are paired with pharmacokinetic profiling (plasma half-life, brain penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.